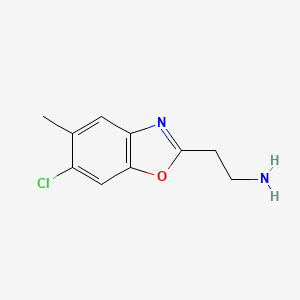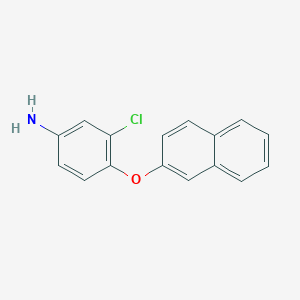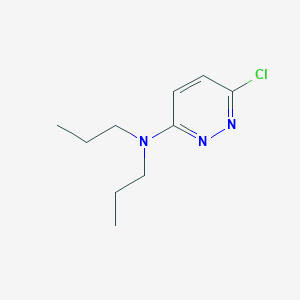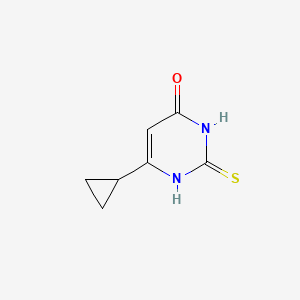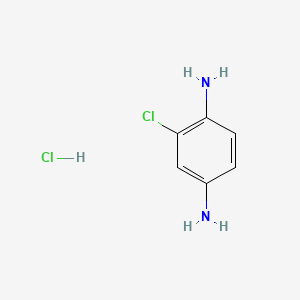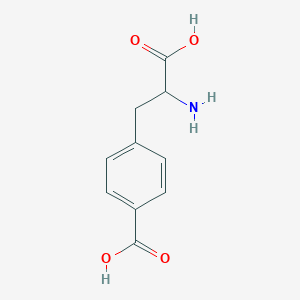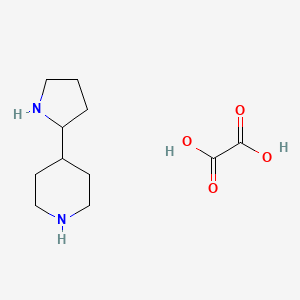
4-(2-Pyrrolidinyl)piperidine oxalate
Overview
Description
4-(2-Pyrrolidinyl)piperidine oxalate is a compound that features a piperidine ring substituted with a pyrrolidinyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various targets in the body, influencing a range of biological processes .
Mode of Action
Piperidine compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of diseases .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Piperidine derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects .
Action Environment
The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of N-alkynones using nickel-catalyzed enantioselective reductive cyclization . This method provides high yields and excellent enantioselectivity under mild conditions.
Industrial Production Methods
Industrial production of 4-(2-Pyrrolidinyl)piperidine oxalate may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of cost-effective reagents and catalysts to ensure high efficiency and yield. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidinyl)piperidine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Pyrrolidinyl)piperidine oxalate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various organic reactions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Pyrrolidinyl)piperidine oxalate include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring are also closely related and have comparable chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structure of both piperidine and pyrrolidine rings, which provides a versatile scaffold for the development of new molecules with diverse biological activities. This dual-ring structure allows for greater flexibility in designing compounds with specific properties and functions.
Properties
IUPAC Name |
oxalic acid;4-pyrrolidin-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.C2H2O4/c1-2-9(11-5-1)8-3-6-10-7-4-8;3-1(4)2(5)6/h8-11H,1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRTDOIQOWRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


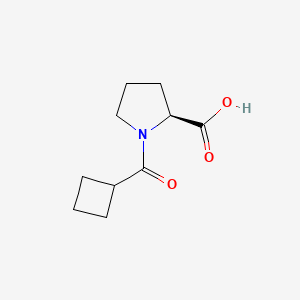

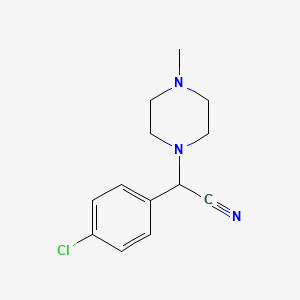
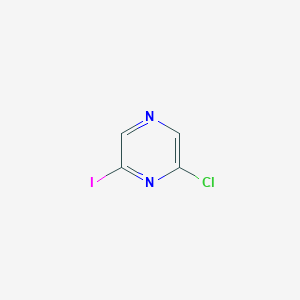
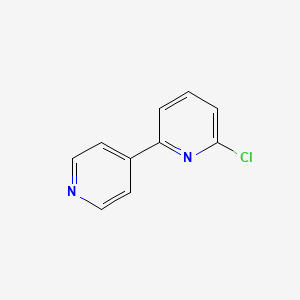

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
